molecular formula C8H8ClNO2 B112418 N-(4-Chloro-3-hydroxyphenyl)acetamide CAS No. 28443-52-9

N-(4-Chloro-3-hydroxyphenyl)acetamide

Cat. No.: B112418
CAS No.: 28443-52-9
M. Wt: 185.61 g/mol
InChI Key: FWPNOLFNLHAULD-UHFFFAOYSA-N
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Description

N-(4-Chloro-3-hydroxyphenyl)acetamide is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of acetanilide, where the phenyl ring is substituted with a chlorine atom at the 4-position and a hydroxyl group at the 3-position. This compound is known for its applications in pharmaceutical research and as an impurity standard in the quality control of acetaminophen.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chloro-3-hydroxyphenyl)acetamide typically involves the acylation of 4-chloro-3-hydroxyaniline with acetic anhydride or acetyl chloride. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows: [ \text{4-Chloro-3-hydroxyaniline} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form N-(4-chloro-3-aminophenyl)acetamide.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reagents like sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base or a catalyst.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: N-(4-chloro-3-aminophenyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Chloro-3-hydroxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a reference standard in the analysis of acetaminophen impurities.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a metabolite in pharmacokinetic studies.

    Industry: Utilized in the quality control of pharmaceutical products to ensure the purity and safety of acetaminophen formulations.

Mechanism of Action

The mechanism of action of N-(4-Chloro-3-hydroxyphenyl)acetamide involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards enzymes or receptors, influencing its biological activity.

Comparison with Similar Compounds

    N-(3-Chloro-4-hydroxyphenyl)acetamide: Similar structure but with different substitution pattern, leading to variations in chemical reactivity and biological activity.

    4-Chloroacetanilide: Lacks the hydroxyl group, resulting in different chemical properties and applications.

    Acetaminophen (N-(4-hydroxyphenyl)acetamide): Lacks the chlorine atom, widely used as an analgesic and antipyretic.

Uniqueness: N-(4-Chloro-3-hydroxyphenyl)acetamide is unique due to the presence of both chlorine and hydroxyl substituents on the phenyl ring. This dual substitution pattern imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

N-(4-chloro-3-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5(11)10-6-2-3-7(9)8(12)4-6/h2-4,12H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPNOLFNLHAULD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70556261
Record name N-(4-Chloro-3-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28443-52-9
Record name N-(4-Chloro-3-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Acetic anhydride (3.0 mL, 42.0 mmol) was added to a solution of 4-chloro-3-hydroxy aniline (4.0 g, 28 mmol) in acetic acid (20 mL), and the reaction was refluxed for 5 mins. The reaction mixture was cooled to room temperature and the product was solidified. It was filtered off and washed with water (10 mL) and dried to obtain the product 17a in 93% yield (4.8 g) as a creamy white solid. There was no need for further purification.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
93%

Synthesis routes and methods II

Procedure details

A suspension containing 80 g (0.56 mole) of 5-amino-2-chlorophenol, 70 ml (0.74 mole) of acetic anhydride, and 200 ml of acetonitrile was refluxed with stirring for 2 hours. This suspension was cooled to room temperature and the resulting crystalline precipitate was collected by filtration and washed with 200 ml of acetonitrile.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

0.05 Mole (7.17 grams) of 2-chloro-5-aminophenol is dissolved in 21 cc of dioxane at 75°C. There is then added, with agitation, 0.05 mole (5.1 grams) of acetic anhydride. At the end of this addition, the reaction medium is maintained for 10 minutes at 70°C and then cooled. The raw product which has crystallized in then filtered and recrystallized in a hydroalcoholic medium. It exhibits a melting point of 212°C.
Quantity
7.17 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step Two

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